

Entecavir and its Enantiomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-
13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent widely used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a carbocyclic analog of 2'-deoxyguanosine, its unique chemical structure, in which the oxygen atom in the ribose ring is replaced by a methylene group, confers significant metabolic stability.[3] This guide provides a comprehensive technical overview of entecavir, with a particular focus on its stereochemistry and the comparative analysis of its enantiomeric forms. The document details its physicochemical properties, synthesis methodologies, mechanism of action, and pharmacological profile, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Physicochemical Properties

Entecavir is a white to off-white crystalline powder. The clinically approved form is the (+)-enantiomer, specifically the (1S,3R,4S)-isomer.[4] It is slightly soluble in water and exists as a monohydrate.[5]

Property	Value	Reference
Chemical Name	2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one	[6]
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₃	[6]
Molecular Weight	277.28 g/mol	[6]
CAS Number	142217-69-4	[7]
Melting Point	Approximately 249-252 °C (monohydrate)	[5]
pKa	10.5	[5]
LogP	-1.11	[5]

Synthesis of Entecavir and its Enantiomers

The synthesis of entecavir is a complex process that has been the subject of extensive research, with numerous strategies developed to achieve high stereoselectivity and overall yield.

Asymmetric Synthesis of (+)-Entecavir

The initial and most common synthetic routes focus on the stereoselective construction of the carbocyclic core. A key patent, US5206244, describes a method starting from a chiral precursor to establish the desired stereochemistry. Many subsequent synthetic strategies have aimed to improve upon this initial disclosure.

Experimental Protocol: Representative Asymmetric Synthesis

A common strategy involves the following key steps:

- **Construction of the Cyclopentane Ring:** This is often achieved through a Diels-Alder reaction or an asymmetric aldol condensation to establish the initial stereocenters.

- **Introduction of the Exocyclic Methylene Group:** This is typically accomplished via a Wittig reaction or other olefination methods.
- **Functional Group Manipulations:** This involves the protection and deprotection of hydroxyl groups and the introduction of other necessary functionalities.
- **Coupling with the Guanine Base:** The final step involves the N-alkylation of a protected guanine derivative with the carbocyclic core, often via a Mitsunobu reaction, followed by deprotection to yield entecavir.[\[3\]](#)

Synthesis of (-)-Entecavir

The synthesis of the "unnatural" (-)-enantiomer of entecavir has not been as extensively documented in peer-reviewed literature as the active (+)-enantiomer. However, its synthesis can be achieved by utilizing the opposite enantiomer of the starting materials used for the synthesis of (+)-entecavir. The general synthetic strategies remain similar, with the focus on controlling the stereochemistry to yield the enantiomeric product.

Mechanism of Action

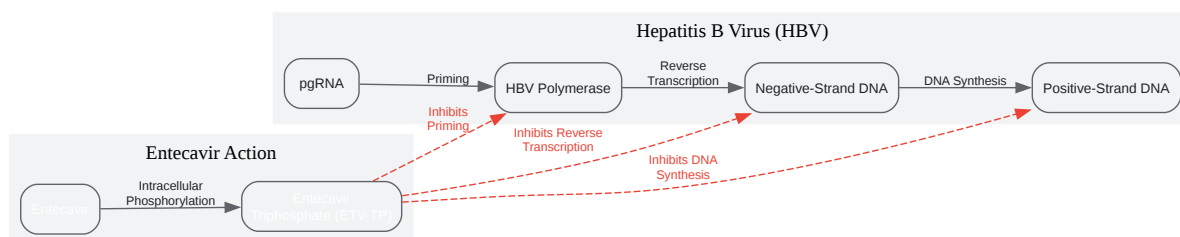
Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI).[\[2\]](#) Its antiviral activity is dependent on its intracellular phosphorylation to the active triphosphate form, entecavir triphosphate (ETV-TP).

Intracellular Activation and Inhibition of HBV Polymerase

The mechanism of action involves three key steps in the HBV replication cycle:

- **Inhibition of Priming:** ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the priming of the HBV DNA polymerase.
- **Inhibition of Reverse Transcription:** ETV-TP inhibits the reverse transcription of the pre-genomic RNA (pgRNA) into the negative-strand DNA.
- **Inhibition of DNA Synthesis:** ETV-TP inhibits the synthesis of the positive-strand HBV DNA.
[\[8\]](#)

Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.



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Diagram 1: Mechanism of Entecavir's inhibition of HBV replication.

Pharmacological Activity of Entecavir Enantiomers

The antiviral activity of entecavir is highly stereoselective. The clinically used drug is the (+)-enantiomer, which exhibits potent activity against HBV.

Compound	EC ₅₀ (HBV)	CC ₅₀ (HepG2 cells)	Selectivity Index (SI)	Reference
(+)-Entecavir	0.00375 μ M	>100 μ M	>26,667	[9]
(-)-Entecavir	Not reported in comparative studies	Not reported	Not applicable	

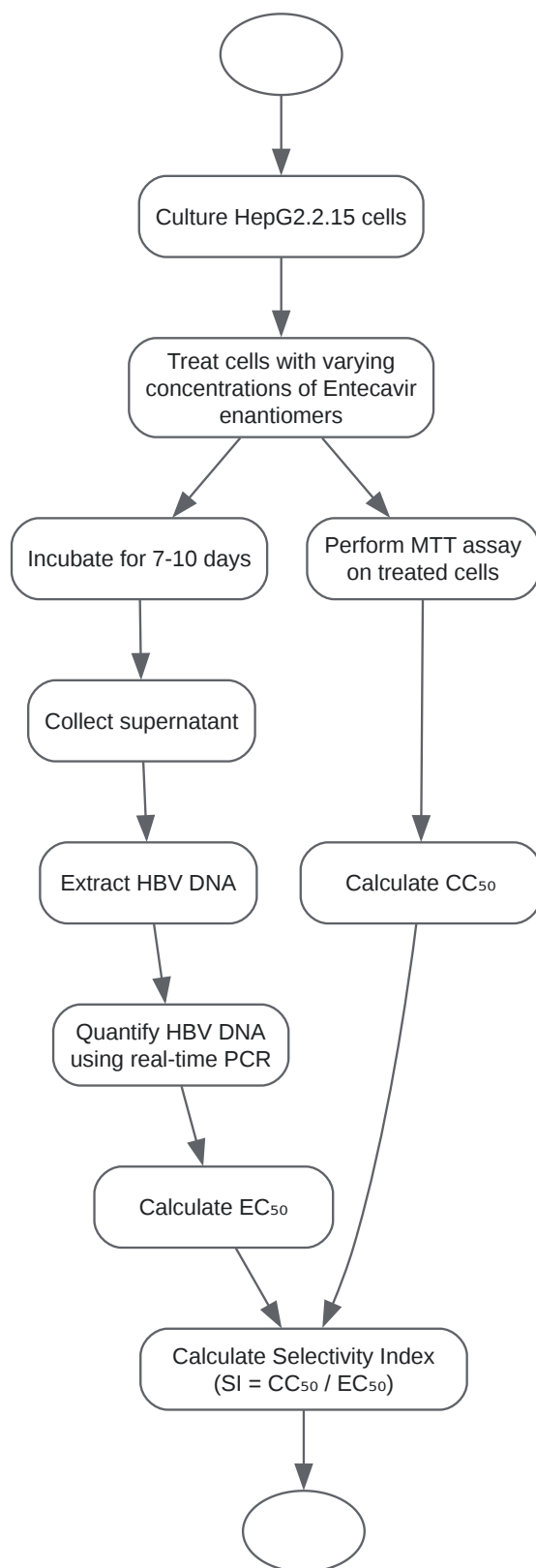
While quantitative data for the direct comparison of the antiviral activity of (+)- and (-)-entecavir in peer-reviewed literature is limited, the original patent literature (US5206244) indicates that the antiviral activity resides predominantly in the (+)-enantiomer. The (-)-enantiomer is generally considered to be significantly less active or inactive. This high degree of

stereoselectivity is common for nucleoside analogs, as the viral polymerase enzyme has a chiral active site that preferentially binds one enantiomer.

Experimental Protocol: In Vitro Anti-HBV Assay

A standard method to determine the in vitro anti-HBV activity of a compound involves the following steps:

- **Cell Culture:** Human hepatoblastoma G2 (HepG2) cells that are stably transfected with HBV DNA (e.g., HepG2.2.15 cell line) are cultured.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound (e.g., (+)-entecavir, (-)-entecavir).
- **Quantification of Viral Replication:** After a defined incubation period (e.g., 7-10 days), the supernatant is collected, and the amount of extracellular HBV DNA is quantified using real-time PCR.
- **Cytotoxicity Assay:** The viability of the cells is assessed using a standard method, such as the MTT assay, to determine the 50% cytotoxic concentration (CC_{50}).
- **Data Analysis:** The 50% effective concentration (EC_{50}) is calculated from the dose-response curve of HBV DNA inhibition. The selectivity index (SI) is then determined by dividing the CC_{50} by the EC_{50} .



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Diagram 2: Workflow for in vitro anti-HBV potency and cytotoxicity assay.

Pharmacokinetics

Entecavir is orally bioavailable and is rapidly absorbed. It has a long intracellular half-life, which allows for once-daily dosing.

Parameter	Value	Reference
Bioavailability	≥70%	[10]
Protein Binding	~13%	[10]
Metabolism	Negligible	[10]
Elimination Half-life	128-149 hours	[10]
Excretion	Primarily renal (62-73% as unchanged drug)	[10]

The pharmacokinetic properties of the (-)-enantiomer have not been reported in the literature, as its lack of significant antiviral activity has precluded its further development.

Conclusion

Entecavir is a highly potent and selective inhibitor of HBV replication with a well-established safety and efficacy profile. Its mechanism of action, involving the inhibition of multiple steps in the viral replication cycle, contributes to its high barrier to resistance. The antiviral activity of entecavir is highly stereospecific, with the (+)-enantiomer being the active pharmaceutical ingredient. While the (-)-enantiomer can be synthesized, it does not exhibit significant anti-HBV activity. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of the core chemical, biological, and pharmacological aspects of entecavir and its enantiomers, supported by detailed experimental context and visual representations of key processes. Further research into the subtle structural differences that govern the stereoselective activity of entecavir could provide valuable insights for the design of future antiviral agents.

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